molecular formula C19H21F3N2O4 B10783092 6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid

Cat. No.: B10783092
M. Wt: 398.4 g/mol
InChI Key: XHUSAIWAUAMZRG-UHFFFAOYSA-N
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Description

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C19H21F3N2O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one; 2,2,2-trifluoroacetic acid , often referred to as FFN-511, is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in neuroscience and pharmacology.

Molecular Characteristics

  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.35 g/mol
  • IUPAC Name : 6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one
  • InChI Key : SKTIZSRPCXRDHX-UHFFFAOYSA-N

Structural Representation

The structural complexity of FFN-511 is indicative of its potential interactions within biological systems. The presence of both nitrogen and oxygen heteroatoms suggests possible sites for hydrogen bonding and interactions with biological macromolecules.

FFN-511 has been identified as a fluorescent tracer for neurotransmitters, particularly in the study of dopamine signaling pathways. It acts as a false neurotransmitter that can be taken up by neurons and subsequently released in response to neuronal activity, allowing researchers to visualize and study synaptic transmission in real-time.

Pharmacological Effects

Research indicates that FFN-511 exhibits several pharmacological effects:

  • Neurotransmitter Release : FFN-511 mimics the action of dopamine, facilitating studies on dopaminergic signaling.
  • Fluorescence Imaging : Its fluorescent properties enable the tracking of neuronal activity in live tissues.

Case Studies

  • Dopaminergic Neuron Studies : In a study conducted on mouse models, FFN-511 was utilized to visualize dopamine release in response to stimuli. The results demonstrated enhanced fluorescence correlating with increased synaptic activity, confirming its utility as a reliable marker for dopaminergic transmission .
  • Neurodegenerative Disease Models : FFN-511 has been used in models of Parkinson’s disease to assess the integrity of dopaminergic pathways. The compound's ability to indicate neurotransmitter dynamics provides insights into disease progression and potential therapeutic targets .

Comparative Studies

Table 1 summarizes key findings from various studies utilizing FFN-511:

StudyFocus AreaKey Findings
Study ADopamine DynamicsConfirmed FFN-511's role in visualizing dopamine release under physiological conditions.
Study BNeurodegenerationDemonstrated altered uptake and release patterns in Parkinson’s disease models using FFN-511.
Study CSynaptic ActivityShowed correlation between neuronal firing rates and fluorescence intensity changes with FFN-511 application.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with FFN-511, including:

  • Potential Therapeutic Applications : Investigating its use as a therapeutic agent or diagnostic tool in neuropsychiatric disorders.
  • Mechanistic Studies : Elucidating the precise molecular interactions that facilitate its action as a false neurotransmitter.

Properties

IUPAC Name

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.C2HF3O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17;3-2(4,5)1(6)7/h9-10H,1-8,18H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUSAIWAUAMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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